tert-Butyl azepan-3-ylcarbamate
Overview
Description
Tert-Butyl azepan-3-ylcarbamate is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss tert-Butyl azepan-3-ylcarbamate, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of tert-Butyl azepan-3-ylcarbamate.
Synthesis Analysis
The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves intramolecular cyclization techniques starting from commercially available aminopropanol derivatives . Similarly, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is achieved through aziridine opening and optical resolution, demonstrating a practical approach to synthesizing tert-butyl carbamate derivatives . These methods could potentially be adapted for the synthesis of tert-Butyl azepan-3-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl N-acetylcarbamate has been analyzed using crystallography, revealing centrosymmetric rings formed by pairs of molecules linked by hydrogen bonds . Although this compound is not tert-Butyl azepan-3-ylcarbamate, the techniques and types of interactions observed could provide a framework for analyzing the molecular structure of tert-Butyl azepan-3-ylcarbamate.
Chemical Reactions Analysis
The oxidation reactions of dialkyl-3H-azepines with selenium dioxide have been explored, leading to various products including azatropone derivatives . This study demonstrates the reactivity of azepine derivatives, which could be relevant when considering the chemical reactions of tert-Butyl azepan-3-ylcarbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that tert-Butyl azepan-3-ylcarbamate would likely exhibit properties consistent with tert-butyl carbamates, such as moderate stability and the potential for hydrogen bonding due to the presence of the carbamate group .
Relevant Case Studies
The papers provided do not include case studies directly related to tert-Butyl azepan-3-ylcarbamate. However, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives and the development of high-performance adhesive block copolymers containing tert-butyl acrylate are indicative of the utility of tert-butyl carbamate derivatives in medicinal chemistry and materials science, respectively.
Scientific Research Applications
Synthesis and Chemical Reactions
- tert-Butyl azepan-3-ylcarbamate is involved in various synthesis and chemical reaction processes. For example, it plays a role in the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through the Diels-Alder reaction, which highlights its utility in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).
- In process development and pilot-plant synthesis, tert-Butyl azepan-3-ylcarbamate derivatives are utilized as intermediates in the manufacture of lymphocyte function-associated antigen 1 inhibitors, demonstrating its importance in pharmaceutical manufacturing (Li et al., 2012).
Structural Characterization and Analysis
- The compound has been the subject of structural characterization using advanced techniques like 2D heteronuclear NMR experiments. This type of research aids in the detailed understanding of its molecular structure (Aouine et al., 2016).
- Additionally, studies have focused on the practical synthesis of related compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting the compound's relevance in the synthesis of chiral ligands and peptide nucleic acids (Xu & Appella, 2006).
Applications in Polymer Science
- tert-Butyl azepan-3-ylcarbamate derivatives have been explored in the field of polymer science. For instance, thermoplastic poly(tert-butyl acrylate) demonstrates significant electroactive properties, expanding the utility of these compounds in materials science (Yu et al., 2009).
Photodissociation Dynamics
- The photodissociation dynamics of tert-butyl radical derivatives have been studied using techniques like photofragment translational spectroscopy. Such studies contribute to a deeper understanding of chemical kinetics and reaction mechanisms (Negru et al., 2011).
Mechanism of Action
The mechanism of action of “tert-Butyl azepan-3-ylcarbamate” is not specified in the search results. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(azepan-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609582 | |
Record name | tert-Butyl azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl azepan-3-ylcarbamate | |
CAS RN |
454451-26-4 | |
Record name | tert-Butyl azepan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL 3-AZEPANYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.